molecular formula C13H15NO2S3 B2361914 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797570-80-9

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2361914
CAS RN: 1797570-80-9
M. Wt: 313.45
InChI Key: ZPVRZRPUVDCUKK-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C13H15NO2S3 and a molecular weight of 313.45. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research focused on the synthesis of new heterocyclic compounds, including those containing a sulfonamido moiety, has revealed their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) highlighted the successful synthesis of various heterocyclic derivatives through reactions involving a precursor containing a sulfonamido moiety. Several of these newly synthesized compounds demonstrated significant antibacterial activities, indicating the potential application of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide derivatives in antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Enantioselective Organocatalyzed Cyclopropanation

In the realm of organic synthesis, novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed as organocatalysts. A study by Hartikka, Ślósarczyk, and Arvidsson (2007) demonstrated that these catalysts could facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with enantiomeric excesses up to 99%. This indicates the potential utility of sulfonamide-based catalysts in enantioselective synthesis, which could be beneficial for producing pharmaceuticals and other biologically active compounds (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Stereoselective Synthesis of Sulfone-Substituted Cyclopropanes

The stereoselective synthesis of sulfone-substituted cyclopropanes through [2 + 1] cycloaddition reactions presents another application of sulfonamide chemistry in the creation of compounds with potential pharmaceutical relevance. Yamazaki, Yanase, Tanigawa, Yamabe, and Tamura (1999) explored reactions that produced sulfone-substituted cyclopropanes as single stereoisomers, underlining the importance of sulfonamide compounds in synthesizing stereospecific structures (Yamazaki et al., 1999).

Asymmetric Cyclopropanation for Enantiomerically Pure Compounds

Further emphasizing the significance of sulfonamide in asymmetric synthesis, Midura and Mikołajczyk (2002) reported on the asymmetric cyclopropanation of chiral vinyl sulfones. This process yielded enantiomerically pure cyclopropane-phosphonic acid, showcasing the role of sulfonamide derivatives in producing spatially complex molecules critical for drug development and biochemical research (Midura & Mikołajczyk, 2002).

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVRZRPUVDCUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

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